(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid chemical properties
(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Introduction
(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known in scientific literature as Z-L-Abu-OH or Cbz-L-2-aminobutanoic acid, is a protected derivative of the non-proteinogenic amino acid L-2-aminobutyric acid. The introduction of the benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting strategy for the amine functionality. This protection is vital in synthetic organic chemistry, particularly in peptide synthesis, where it prevents the amino group from participating in unwanted side reactions during peptide bond formation.[1] This compound is a versatile building block for the synthesis of complex peptides and various bioactive molecules, making it a compound of significant interest to researchers in drug development and protein engineering.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)butanoic acid | [2] |
| Synonyms | Z-L-Abu-OH, Cbz-L-2-aminobutanoic acid, (S)-2-(Benzyloxycarbonylamino)butyric acid | [1][2] |
| CAS Number | 42918-86-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][4][5] |
| Molecular Weight | 237.25 g/mol | [2][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 74-81 °C | [1] |
| Optical Rotation | [α]D²⁰ = -10 ± 1º (c=2 in EtOH) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group protons (triplet and quartet), a multiplet for the α-proton, signals for the benzylic protons, aromatic protons of the phenyl ring, and broad signals for the amine and carboxylic acid protons. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the α-carbon, the carbonyl carbons of the carboxylic acid and the carbamate, the benzylic carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=O stretching of the carbamate and carboxylic acid (~1700-1725 cm⁻¹), and N-H bending (~1500-1550 cm⁻¹).[6] |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight. |
Experimental Protocols
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
The most common method for synthesizing this compound is through the protection of the amino group of L-2-aminobutyric acid using benzyl chloroformate (Cbz-Cl) under basic conditions, a variation of the Schotten-Baumann reaction.
Methodology:
-
Dissolution: L-2-aminobutyric acid is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and the solution is cooled in an ice bath (0-5 °C).
-
Addition of Protecting Agent: Benzyl chloroformate is added dropwise to the stirred solution. The pH of the mixture is maintained in the alkaline range (pH 8.5-9.5) by the concurrent addition of an aqueous base solution.[7]
-
Reaction: The reaction mixture is stirred vigorously and allowed to warm to room temperature, then stirred for several hours to ensure the completion of the reaction.
-
Workup: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification: The aqueous layer is cooled and acidified with a mineral acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate, causing the product to precipitate as a solid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Caption: General workflow for the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.
Application in Peptide Synthesis
As a protected amino acid, the primary application of Z-L-Abu-OH is as a building block in solid-phase or solution-phase peptide synthesis.[1] The Cbz group prevents the amine from reacting during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.
General Peptide Synthesis Workflow:
-
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed.
-
Activation: The carboxylic acid of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is activated using a coupling reagent (e.g., DCC, HBTU).
-
Coupling: The activated Z-L-Abu-OH is added to the resin-bound peptide, forming a new peptide bond.
-
Washing: The resin is washed to remove unreacted reagents and byproducts.
-
Repeat: The cycle of deprotection, activation, and coupling is repeated with subsequent amino acids to elongate the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, the completed peptide is cleaved from the solid support, and all protecting groups (including the Cbz group) are removed, typically using strong acid (e.g., HF or TFMSA).
Caption: Use of Z-L-Abu-OH in a solid-phase peptide synthesis cycle.
Safety and Handling
While not classified as acutely hazardous, standard laboratory safety precautions should be observed when handling (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8][9]
-
Handling: Avoid ingestion and inhalation. Minimize dust generation. Use with adequate ventilation. Wash thoroughly after handling.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]
-
First Aid Measures:
References
- 1. chemimpex.com [chemimpex.com]
- 2. (2S)-2-(((Phenylmethoxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 7349998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42918-86-5|(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid|BLD Pharm [bldpharm.com]
- 4. (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | C12H15NO4 | CID 10911567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyloxycarbonyl-Gamma-aminobutyric Acid [lgcstandards.com]
- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 8. 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
